8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Overview
Description
It directly binds to interferon alpha/beta receptor 2 (IFNAR2) and activates interferon-stimulated genes (ISGs) expression and Janus kinase/signal transducers and activators of transcription (JAK/STAT) phosphorylation . RO8191 exhibits antiviral activity against hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV) and has shown potential in suppressing hepatitis B virus (HBV) replication .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the oxadiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some oxadiazole derivatives have been shown to have potent antibacterial activities against MRSA . They exhibited a wide spectrum of activities against an extensive panel of Gram-positive bacterial strains .
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
RO8191 is synthesized through a series of chemical reactions involving imidazonaphthyridine and oxadiazole derivatives. The synthetic route typically involves the following steps:
Formation of Imidazonaphthyridine Core: The imidazonaphthyridine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Oxadiazole Group: The oxadiazole group is introduced through a reaction with suitable reagents, such as hydrazine derivatives and carboxylic acids.
Final Assembly: The final compound is assembled by coupling the imidazonaphthyridine core with the oxadiazole group under specific reaction conditions.
Industrial Production Methods
Industrial production of RO8191 involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
RO8191 undergoes various chemical reactions, including:
Oxidation: RO8191 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in RO8191.
Substitution: Substitution reactions can be carried out to introduce different substituents on the imidazonaphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of RO8191 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
RO8191 has a wide range of scientific research applications, including:
Chemistry: RO8191 is used as a tool compound to study interferon signaling pathways and the activation of interferon-stimulated genes.
Biology: It is employed in research to understand the molecular mechanisms of antiviral responses and the role of interferon receptors.
Medicine: RO8191 has potential therapeutic applications in treating viral infections, such as hepatitis B and C, due to its antiviral properties.
Industry: The compound is used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
RO8191 exerts its effects by directly binding to interferon alpha/beta receptor 2 (IFNAR2). This binding activates the JAK/STAT signaling pathway, leading to the phosphorylation of STAT proteins and the subsequent activation of interferon-stimulated genes (ISGs). These genes play a crucial role in the antiviral response by inhibiting viral replication and promoting the degradation of viral genetic material .
Comparison with Similar Compounds
RO8191 is unique in its ability to directly bind to IFNAR2 and activate the JAK/STAT pathway without the involvement of IFNAR1. This distinguishes it from other interferon receptor agonists, such as interferon alpha and interferon beta, which require the heterodimerization of IFNAR1 and IFNAR2 for signaling .
Similar Compounds
Interferon Alpha: A cytokine that binds to IFNAR1 and IFNAR2 to activate the JAK/STAT pathway.
Interferon Beta: Another cytokine that also requires IFNAR1 and IFNAR2 for signaling.
RO4948191: A compound similar to RO8191 with slight structural differences but similar biological activity
RO8191’s unique mechanism of action and its ability to activate interferon signaling through IFNAR2 alone make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHYZVJEXKTJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691868-88-9 | |
Record name | 691868-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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